molecular formula C6H6N2O2S B3065269 5-(Methylthio)-2-nitropyridine CAS No. 35196-09-9

5-(Methylthio)-2-nitropyridine

Cat. No. B3065269
Key on ui cas rn: 35196-09-9
M. Wt: 170.19 g/mol
InChI Key: APJDHTWUGLVNAG-UHFFFAOYSA-N
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Patent
US09079876B2

Procedure details

The methanol solution (2000 mL) of methyl sodium sulfide (150 g) was added dropwise into the methanol solution (4000 mL) of 5-chloro-2-nitropyridine (300 g), and the reaction temperature was kept below 0° C. After completing the dropping, the reactant was heated to room temperature, and stirred overnight. The solvent of the reaction mixture was discarded and 5 liters of water was added into the residue, then extracted with ethyl acetate. The organic layer was washed with saturated NaCl solution, and dried with anhydrous sodium sulfate. The yellow and solid target compound (270 g) was obtained by filtration and concentration under reduced pressure. 1H-NMR (300 MHz, CDCl3) δ 2.61 (3H, s), 7.73 (1H, dd), 8.18 (1H, d), 8.40 (1H, d). LC-MS m/z: 171 [M++1].
Quantity
2000 mL
Type
reactant
Reaction Step One
Name
methyl sodium sulfide
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO.[S-2:3].[CH3:4][Na].Cl[C:7]1[CH:8]=[CH:9][C:10]([N+:13]([O-:15])=[O:14])=[N:11][CH:12]=1>O>[CH3:4][S:3][C:7]1[CH:8]=[CH:9][C:10]([N+:13]([O-:15])=[O:14])=[N:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2000 mL
Type
reactant
Smiles
CO
Name
methyl sodium sulfide
Quantity
150 g
Type
reactant
Smiles
[S-2].C[Na]
Name
Quantity
4000 mL
Type
reactant
Smiles
CO
Name
Quantity
300 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)[N+](=O)[O-]
Step Two
Name
Quantity
5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 0° C
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CSC=1C=CC(=NC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 270 g
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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